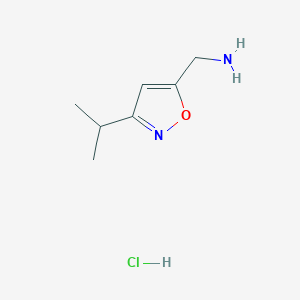

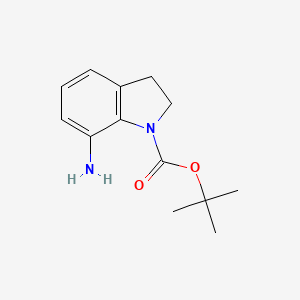

![molecular formula C12H17Cl2N B1525028 1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene CAS No. 1226104-42-2](/img/structure/B1525028.png)

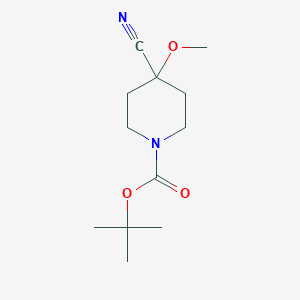

1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene

Descripción general

Descripción

The compound “1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene” is an organic compound containing an aminomethyl group and a dichlorobenzene group . The aminomethyl group is a monovalent functional group with formula −CH2−NH2 . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aminomethyl group and the dichlorobenzene group . The aminomethyl group could potentially participate in reactions involving the nitrogen atom, while the dichlorobenzene group could undergo reactions at the carbon atoms bonded to the chlorine atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aminomethyl group could potentially increase its polarity and solubility in water .Aplicaciones Científicas De Investigación

-

Chemoselective Synthesis of β-Enaminones

- Application : This research describes an effective strategy for the chemoselective synthesis of β-enaminones by aza-Michael addition of aminoalkyl-, phenol- and thio-anilines to ynones under metal-free conditions .

- Method : The reaction was conducted at room temperature in DCM for 5 hours . Diverse structural β-enaminones were obtained in up to 99% yield for 31 examples .

- Results : The novel dual-1,5-disubstituted triazole scaffold was synthesized subsequently from β-enaminone . This strategy is highly efficient, highly chemoselective and metal-free .

-

Electrosynthesis of Aminomethyl Functionalized PEDOT

- Application : This research reports the electrosynthesis of an aminomethyl functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) derivative, poly(2′-aminomethyl-3,4-ethylenedioxythiophene) (PEDOT-MeNH2), in a CH2Cl2-Bu4NPF6 (0.1 mol·L-1) system containing 2% boron trifluoride diethyl etherate (BFEE) .

- Method : The electrochemical behavior, structure characterization, thermal properties and surface morphology of this novel polymer were systematically investigated by cyclic voltammetry (CV), Fourier-transform infrared spectroscopy (FTIR), thermogravimetry (TG) and scanning electron microscopy (SEM), respectively .

- Results : PEDOT-MeNH2 film displayed good redox properties and high electrochemical stability . Besides, PEDOT-MeNH2 films exhibited the electrochromic nature with obvious color changing from purple in the reduced form to blue upon oxidation .

-

Synthesis and Applications of Amino-Functionalized Carbon Nanomaterials

- Application : This research focuses on the synthesis and applications of amino-functionalized carbon nanomaterials . Amino groups are known for enhancing the dispersion, solubilization, and processability of materials, particularly carbon-based nanomaterials (CNMs) .

- Method : The introduction of amino groups in CNMs and the subsequent preparation of highly engineered nanostructures for practical applications are discussed .

- Results : The study highlights the benefits of amino-functionalization in enhancing the properties of CNMs .

-

Synthesis of Aminomethylphosphonic Acid-Functionalized Graphene Oxide

- Application : The study presents a method for the synthesis of aminomethylphosphonic acid-functionalized graphene oxide (AMPA-GO) adsorbent .

- Method : The chemical structure of the new material was disclosed by different instrumental analyses (e.g., FTIR, Raman, XPS, AFM, TEM, XRD, CHN, and UV), and two pertinent mechanisms namely nucleophilic substitution and condensation were suggested for its formation .

- Results : AMPA-GO showed superior adsorption capacity, rate of adsorption, selectivity, and pH effect compared to plain graphene oxide .

-

Amino-Functionalized MOFs for Selective Guest Molecule Storage/Separation and Catalysis

- Application : The research aims to develop new multifunctional metal–organic framework (MOF) materials for selective guest molecule storage/separation and catalysis .

- Method : The study involves adjusting the structure and function of MOFs for specific applications .

- Results : The research is ongoing, and the results are expected to contribute to the development of new multifunctional MOF materials .

- Construction and Catalytic Applications of an Amino-Functionalized Covalent Organic Framework

- Application : This research focuses on the construction and catalytic applications of an amino-functionalized covalent organic framework . Functionalization of covalent organic frameworks (COFs) with specific groups will endow them special characteristics, and further complexation with transition metals may improve their catalytic performance and widen their applications .

- Method : The study involves the construction of an amino-functionalized covalent organic framework TpPa–NH2 by the facile reduction in TpPa–NO2 and took it as a carrier for transition metal ion Cu (II) to yield a hybrid Cu–COF .

- Results : The framework TpPa–NH2 has potential application in alkali-catalyzed reactions, while the hybrid Cu–COF displayed satisfactory catalytic performance both in selective oxidation of styrene and the reduction in 4-nitrophenol to 4-aminophenol .

Safety And Hazards

Propiedades

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]-3-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl2N/c1-8(2)10(7-15)5-9-3-4-11(13)6-12(9)14/h3-4,6,8,10H,5,7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRJLIWQASWIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=C(C=C(C=C1)Cl)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

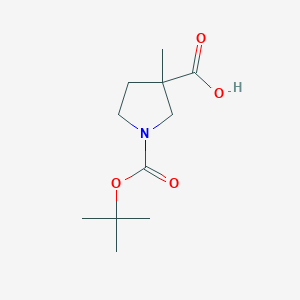

![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1524948.png)

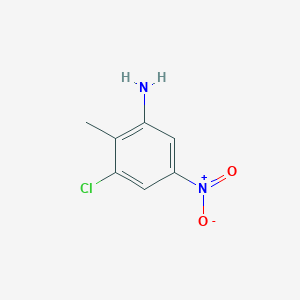

![Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1524950.png)